

Commercial Sources and Research Applications of 3-O-Methyl-N-acetyl-D-glucosamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Methyl-N-acetyl-D-glucosamine

Cat. No.: B609402

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Introduction

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a methylated derivative of the naturally occurring amino sugar N-acetyl-D-glucosamine (GlcNAc). In the field of glycobiology and biomedical research, 3-O-Me-GlcNAc serves as a valuable chemical tool, primarily recognized for its role as a competitive inhibitor of N-acetylglucosamine kinase (NAGK) and a non-competitive inhibitor of N-acetylmannosamine kinase.[1][2] Its ability to specifically interfere with the hexosamine biosynthesis pathway (HBP) makes it an important agent for studying the downstream effects of altered protein glycosylation, particularly O-GlcNAcylation, which is implicated in numerous cellular processes and disease states such as cancer and diabetes. This document provides an overview of commercial sources for research-grade 3-O-Me-GlcNAc, along with detailed application notes and experimental protocols for its use in research settings.

Commercial Availability

Research-grade **3-O-Methyl-N-acetyl-D-glucosamine** is available from several reputable suppliers of biochemicals and research reagents. The quality and purity of the compound are critical for obtaining reliable and reproducible experimental results. Researchers should always refer to the supplier's certificate of analysis for lot-specific data.

Supplier	Catalog Number	Purity	Available Quantities
Santa Cruz Biotechnology	sc-202886	≥95%	1 mg, 5 mg
MedchemExpress	HY-114305	>95%	10 mM (in 1 mL DMSO), 5 mg, 10 mg, 50 mg, 100 mg
Cambridge Bioscience	M114305	≥98.0%	5 mg, 10 mg, 50 mg, 100 mg
Cayman Chemical	17525	≥95%	1 mg, 5 mg, 10 mg

Table 1: Commercial Suppliers of Research-Grade **3-O-Methyl-N-acetyl-D-glucosamine**. This table provides a non-exhaustive list of suppliers, their corresponding catalog numbers, reported purity levels, and available quantities. Researchers are advised to consult the suppliers' websites for the most current information.

Physicochemical Properties

Property	Value	Reference
CAS Number	94825-74-8	[3]
Molecular Formula	C ₉ H ₁₇ NO ₆	[3]
Molecular Weight	235.23 g/mol	[4]
Alternate Names	3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose	[3]
Solubility	DMF: 30 mg/mL, DMSO: 30 mg/mL, PBS (pH 7.2): 1 mg/mL	[1]
Storage	Store at -20°C for long-term stability.	[5]

Table 2: Physicochemical Properties of **3-O-Methyl-N-acetyl-D-glucosamine**. This table summarizes key physical and chemical properties of the compound.

Application Notes

Inhibition of the Hexosamine Biosynthesis Pathway

3-O-Methyl-N-acetyl-D-glucosamine's primary mechanism of action is the inhibition of N-acetylglucosamine kinase (NAGK), a key enzyme in the salvage pathway of hexosamine biosynthesis.[1][2] This pathway is responsible for the production of uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the universal donor substrate for N-linked and O-linked glycosylation of proteins. By inhibiting NAGK, 3-O-Me-GlcNAc effectively reduces the intracellular pool of UDP-GlcNAc, leading to a decrease in protein glycosylation. This makes it a powerful tool for investigating the functional consequences of hypoglycosylation in various biological systems.

Studying O-GlcNAcylation and Signaling

The O-GlcNAcylation of nuclear and cytoplasmic proteins is a dynamic post-translational modification that plays a crucial role in regulating a wide array of cellular processes, including signal transduction, transcription, and metabolism. The levels of O-GlcNAcylation are highly sensitive to the intracellular concentration of UDP-GlcNAc. By depleting the UDP-GlcNAc pool, 3-O-Me-GlcNAc can be used to study the impact of reduced O-GlcNAcylation on specific signaling pathways. For example, it can be employed to investigate the interplay between O-GlcNAcylation and phosphorylation, as these two modifications often compete for the same or adjacent serine/threonine residues on proteins.

Cancer and Metabolic Research

Aberrant glycosylation is a hallmark of cancer, and the hexosamine biosynthesis pathway is often upregulated in tumor cells to meet the high demand for nucleotide sugars required for the synthesis of glycoproteins and glycolipids. The use of 3-O-Me-GlcNAc in cancer cell models can help elucidate the role of the HBP and O-GlcNAcylation in tumor growth, proliferation, and metastasis. In a study using the human hepatoma cell line HepG2, treatment with 1 mM **3-O-methyl-N-acetyl-D-glucosamine** was shown to inhibit the incorporation of radiolabeled N-acetylglucosamine and N-acetylmannosamine into cellular glycoproteins by 88% and 70%, respectively, demonstrating its potent inhibitory effect in a cellular context.[2]

Experimental Protocols

Protocol 1: In Vitro N-acetylglucosamine Kinase (NAGK) Inhibition Assay

This protocol is designed to determine the inhibitory potential of **3-O-Methyl-N-acetyl-D-glucosamine** on NAGK activity in vitro. The assay measures the production of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.

Materials:

- Recombinant N-acetylglucosamine kinase (NAGK)
- **3-O-Methyl-N-acetyl-D-glucosamine**
- N-acetyl-D-glucosamine (substrate)
- ATP
- Phosphoenolpyruvate (PEP)
- Pyruvate kinase (PK)
- Lactate dehydrogenase (LDH)
- NADH
- Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 340 nm

Procedure:

- Prepare a stock solution of **3-O-Methyl-N-acetyl-D-glucosamine** in an appropriate solvent (e.g., DMSO or water).

- In a 96-well plate, prepare serial dilutions of **3-O-Methyl-N-acetyl-D-glucosamine** in the assay buffer. Include a vehicle control (no inhibitor).
- Prepare a reaction mixture containing assay buffer, ATP, PEP, PK, LDH, and NADH.
- Add the reaction mixture to each well of the 96-well plate.
- Add N-acetyl-D-glucosamine to each well to initiate the reaction. The final concentration should be at or near the K_m of NAGK for this substrate.
- Add NAGK to each well to start the reaction.
- Immediately place the plate in a microplate reader pre-set to 37°C and measure the decrease in absorbance at 340 nm over time.
- Calculate the initial reaction velocities for each inhibitor concentration.
- Plot the reaction velocity against the inhibitor concentration and determine the IC_{50} value. For determination of the inhibition constant (K_i), repeat the experiment with varying concentrations of the substrate, N-acetyl-D-glucosamine.

Quantitative Data Example:

Parameter	Value	Reference
K_i for N-acetylglucosamine kinase (rat liver)	17 μM (competitive)	[1][2]
K_i for N-acetylmannosamine kinase (rat liver)	80 μM (non-competitive)	[1][2]

Table 3: Inhibitory Constants (K_i) of **3-O-Methyl-N-acetyl-D-glucosamine**. This table provides the reported K_i values for the inhibition of N-acetylglucosamine kinase and N-acetylmannosamine kinase from rat liver.

Protocol 2: Cell-Based Assay to Assess the Effect of 3-O-Me-GlcNAc on Glycoprotein Synthesis

This protocol describes how to treat cultured cells with **3-O-Methyl-N-acetyl-D-glucosamine** and measure its effect on the incorporation of radiolabeled monosaccharides into glycoproteins.

Materials:

- Human hepatoma cell line (e.g., HepG2)
- Cell culture medium and supplements
- **3-O-Methyl-N-acetyl-D-glucosamine**
- [^{14}C]-N-acetylglucosamine or [^{14}C]-N-acetylmannosamine
- Phosphate-buffered saline (PBS)
- Trichloroacetic acid (TCA)
- Scintillation counter and scintillation fluid

Procedure:

- Seed HepG2 cells in multi-well plates and allow them to adhere and grow to a desired confluency.
- Prepare a stock solution of **3-O-Methyl-N-acetyl-D-glucosamine** in cell culture medium.
- Treat the cells with varying concentrations of **3-O-Methyl-N-acetyl-D-glucosamine** (e.g., 0.1 mM, 0.5 mM, 1 mM) for a predetermined time (e.g., 24 hours). Include a vehicle-treated control group.
- Following the treatment period, add [^{14}C]-N-acetylglucosamine or [^{14}C]-N-acetylmannosamine to the culture medium and incubate for a specific duration (e.g., 4 hours) to allow for incorporation into newly synthesized glycoproteins.
- After the incubation with the radiolabel, wash the cells twice with ice-cold PBS to remove unincorporated label.

- Precipitate the cellular proteins by adding cold 10% TCA and incubate on ice for 30 minutes.
- Wash the protein precipitate with cold ethanol to remove the TCA.
- Solubilize the protein pellet in a suitable buffer (e.g., 0.1 M NaOH).
- Measure the radioactivity of an aliquot of the solubilized protein using a scintillation counter.
- Determine the protein concentration of another aliquot using a standard protein assay (e.g., BCA assay).
- Express the results as counts per minute (CPM) per microgram of protein and compare the treated groups to the control group to determine the percentage of inhibition.

Quantitative Data Example:

Cell Line	Inhibitor Concentration	Substrate	Inhibition of Incorporation	Reference
HepG2	1 mM	[¹⁴ C]-N-acetylglucosamine	88%	[2]
HepG2	1 mM	[¹⁴ C]-N-acetylmannosamine	70%	[2]

Table 4: Effect of **3-O-Methyl-N-acetyl-D-glucosamine** on Glycoprotein Synthesis in HepG2 Cells. This table shows the percentage of inhibition of radiolabeled monosaccharide incorporation into glycoproteins in a human hepatoma cell line after treatment with 1 mM of the inhibitor.

Protocol 3: Western Blot Analysis of Global O-GlcNAcylation Levels

This protocol outlines the procedure for treating cells with **3-O-Methyl-N-acetyl-D-glucosamine** and subsequently analyzing the total levels of O-GlcNAcylated proteins by

Western blotting.

Materials:

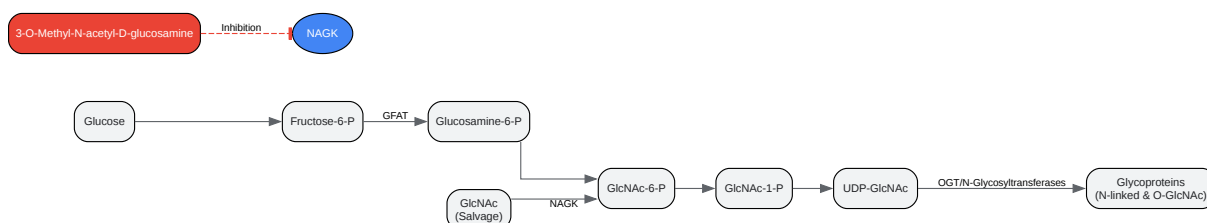
- Cell line of interest
- Cell culture medium and supplements
- **3-O-Methyl-N-acetyl-D-glucosamine**
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein quantification assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- PVDF membrane
- Transfer buffer
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibody against O-GlcNAc (e.g., RL2 or CTD110.6)
- Loading control primary antibody (e.g., anti- β -actin or anti-GAPDH)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency and treat with various concentrations of **3-O-Methyl-N-acetyl-D-glucosamine** for a specified duration. Include a vehicle-treated control.
- Harvest the cells and prepare whole-cell lysates using an appropriate lysis buffer.

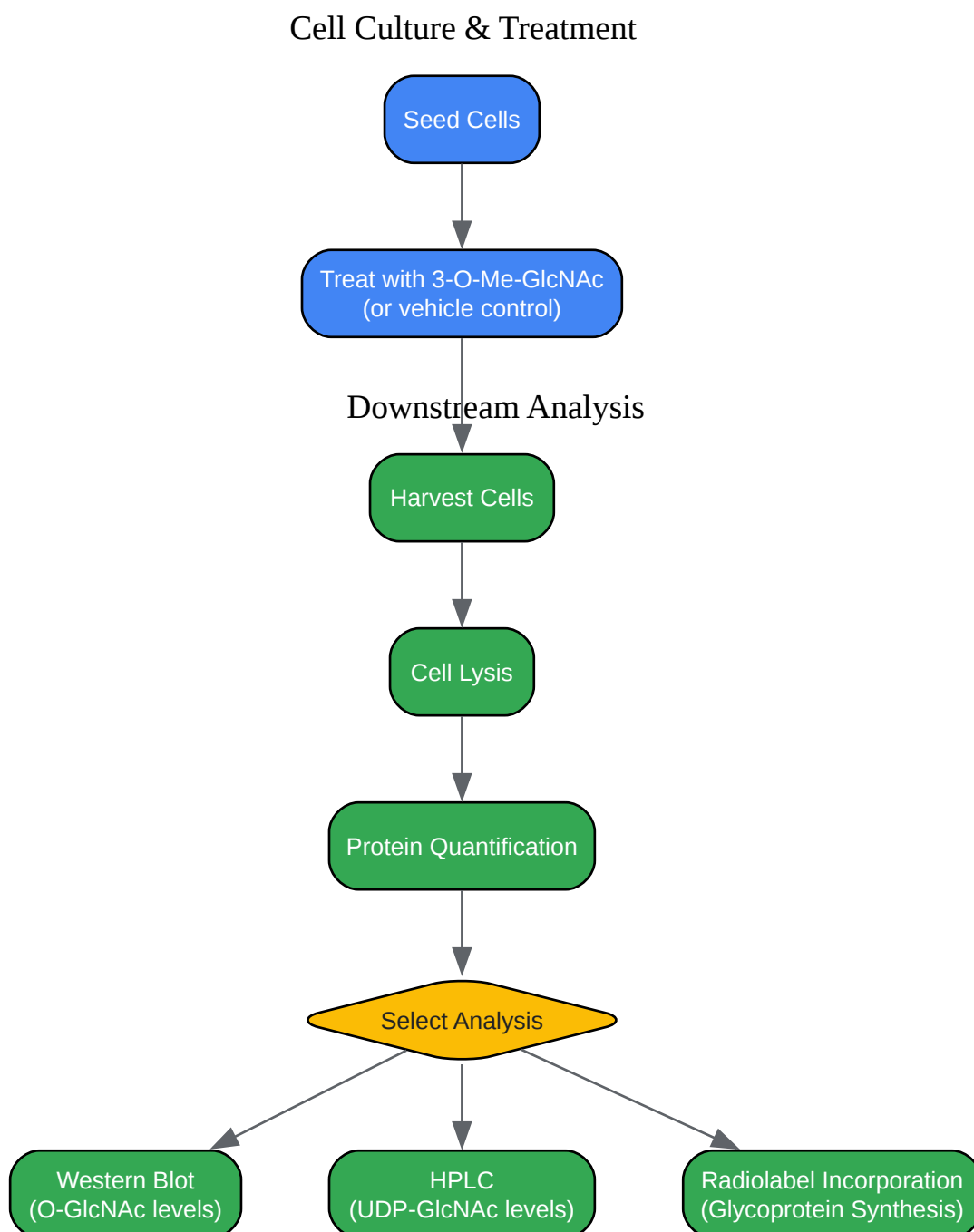
- Determine the protein concentration of each lysate.
- Prepare samples for SDS-PAGE by mixing equal amounts of protein with Laemmli sample buffer and boiling for 5 minutes.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against O-GlcNAc overnight at 4°C.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Strip the membrane (if necessary) and re-probe with a loading control antibody to ensure equal protein loading.
- Quantify the band intensities to determine the relative change in global O-GlcNAcylation levels.

Visualizations



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Caption: The Hexosamine Biosynthesis Pathway and the point of inhibition by **3-O-Methyl-N-acetyl-D-glucosamine**.



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Caption: A generalized experimental workflow for studying the effects of **3-O-Methyl-N-acetyl-D-glucosamine** in cell culture.

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- To cite this document: BenchChem. [Commercial Sources and Research Applications of 3-O-Methyl-N-acetyl-D-glucosamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b609402#commercial-sources-for-research-grade-3-o-methyl-n-acetyl-d-glucosamine]

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